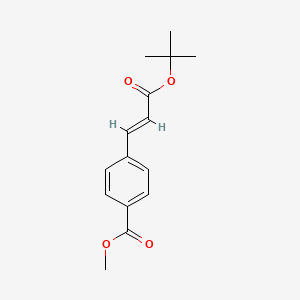

methyl (E)-4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoate

Description

Methyl (E)-4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoate (CAS: 683246-09-5) is an α,β-unsaturated ester with a molecular formula of C₁₅H₁₈O₄ and a molecular weight of 262.30 g/mol . Structurally, it features a benzoate core substituted with a tert-butoxy carbonyl group at the para position, connected via a conjugated (E)-configured propenyl moiety. This compound is primarily utilized as a synthetic building block in organic chemistry, particularly in the preparation of complex molecules for pharmaceuticals and materials science. Its tert-butoxy group confers steric bulk and enhanced stability against hydrolysis compared to smaller alkoxy substituents .

Properties

IUPAC Name |

methyl 4-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-15(2,3)19-13(16)10-7-11-5-8-12(9-6-11)14(17)18-4/h5-10H,1-4H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPZOAISWDSKJB-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-Carboxybenzaldehyde Derivatives

The methyl ester is typically installed early in the synthesis to avoid side reactions during subsequent steps. A representative procedure involves reacting 4-(3-oxoprop-1-en-1-yl)benzoic acid with methanol in the presence of thionyl chloride (SOCl₂) as an activating agent:

tert-Butoxy Group Installation

The tert-butoxy group is introduced via nucleophilic substitution or Mitsunobu reaction. For example, treatment of methyl 4-(3-hydroxyprop-1-en-1-yl)benzoate with tert-butyl bromide and potassium carbonate in dimethylformamide (DMF) yields the protected intermediate:

Catalytic C–H Activation Methods

Palladium-catalyzed meta-C–H olefination enables direct functionalization of the benzoate core, bypassing pre-functionalized precursors (Table 1).

Table 1: Optimization of Pd-Catalyzed meta-Olefination

| Entry | Catalyst System | Oxidant | Ligand | Solvent | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ + N-Ac-Gly-OH | Ag₂CO₃ | N-Ac-Gly-OH | HFIP | 85 | 90:10 |

| 2 | Pd(OAc)₂ + Boc-Alanine | AgOAc | Boc-Alanine | HFIP | 22 | 72:28 |

| 3 | Pd(OAc)₂ + TFA-Gly-OH | AgOAc | TFA-Gly-OH | HFIP | 11 | 80:20 |

Conditions : 80°C, 24 h. HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.

The optimal system (Entry 1) uses Pd(OAc)₂ with N-acetyl-glycine (N-Ac-Gly-OH) as the ligand and Ag₂CO₃ as the oxidant in HFIP, achieving 85% yield and 90:10 E/Z selectivity. This method is advantageous for late-stage diversification but requires stringent control of steric and electronic parameters.

Horner-Wadsworth-Emmons Reaction Optimization

The HWE reaction is a cornerstone for constructing (E)-α,β-unsaturated esters. A phosphonate derivative of tert-butyl oxopropanoate reacts with 4-formylbenzoate under basic conditions (Scheme 1):

Table 2: Base and Solvent Screening for HWE Reaction

| Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|

| DBU | THF | 25 | 92 | 95:5 |

| K₂CO₃ | Toluene | 60 | 78 | 89:11 |

| NaH | DME | 0 | 65 | 80:20 |

DBU (1,8-diazabicycloundec-7-ene) in THF at room temperature provides the highest yield (92%) and E-selectivity (95:5). The reaction proceeds via a stabilized oxaphosphorane intermediate, favoring the (E)-isomer due to minimized steric clashes.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enhance heat and mass transfer, reducing reaction times and byproduct formation (Table 3).

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products

Oxidation: Formation of 4-(3-oxoprop-1-en-1-yl)benzoic acid.

Reduction: Formation of 4-(3-(tert-butoxy)-3-hydroxypropyl)benzoate.

Substitution: Formation of 4-(3-(tert-butoxy)-3-aminoprop-1-en-1-yl)benzoate.

Scientific Research Applications

Methyl (E)-4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (E)-4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates, which can then participate in various biochemical pathways. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Methyl 4-(3-Ethoxy-3-Oxoprop-1-enyl)Benzoate

CAS : 81069-42-3 | Molecular Formula : C₁₃H₁₄O₄ | Molecular Weight : 234.25 g/mol

Key Differences :

- Substituent : The ethoxy group replaces the tert-butoxy group, reducing steric hindrance and increasing susceptibility to hydrolysis.

- Synthetic Applications : Ethoxy derivatives are more reactive in nucleophilic additions due to reduced steric effects. For example, Greenman and Van Vranken (2005) demonstrated its use in cyclopropanation reactions under mild conditions .

- Thermal Stability : The tert-butoxy variant exhibits higher thermal stability, making it preferable for high-temperature reactions .

Table 1: Physicochemical Comparison

| Property | Methyl (E)-4-(tert-butoxy)benzoate | Methyl 4-(ethoxy)benzoate |

|---|---|---|

| Molecular Weight (g/mol) | 262.30 | 234.25 |

| Boiling Point (°C) | Not reported | 320–325 (estimated) |

| Hydrolysis Resistance | High | Moderate |

| Synthetic Reactivity | Moderate (steric hindrance) | High |

HOIPIN Series (LUBAC Inhibitors)

HOIPIN-1 : Sodium (E)-2-(3-(2-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoate

HOIPIN-8 : Sodium (E)-2-(3-(2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl)-3-oxoprop-1-en-1-yl)-4-(1-methyl-1H-pyrazol-4-yl)benzoate

Key Differences :

- Bioactivity : The HOIPIN series targets the linear ubiquitin chain assembly complex (LUBAC), with HOIPIN-8 showing 10-fold higher inhibitory potency than HOIPIN-1 due to fluorinated and pyrazole substituents enhancing target binding .

- Structural Modifications : Unlike the tert-butoxy variant, HOIPIN compounds prioritize electronic effects (e.g., electron-withdrawing fluorine) and hydrogen-bonding interactions (pyrazole groups) for biological activity .

tert-Butyl (E)-3-(3-(4-Methoxyphenyl)-2-Oxoimidazolidinyl)Benzoate

CAS: Not reported | Molecular Formula: C₂₄H₂₄F₃N₃O₄ (example from ) Key Differences:

- Functional Groups: Incorporates a trifluoromethyl diazenyl group and imidazolidinone ring, enabling photophysical applications and metal coordination .

- Applications : Used in dye synthesis and as a ligand in catalysis, contrasting with the tert-butoxy benzoate’s role as a synthetic intermediate .

Biological Activity

Methyl (E)-4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

The molecular formula of this compound is C15H18O4, and it possesses a molecular weight of 278.30 g/mol. The compound features a benzoate moiety linked to a tert-butoxy-substituted propene, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H18O4 |

| Molecular Weight | 278.30 g/mol |

| CAS Number | 42640359 |

| Purity | 95% |

| Appearance | Yellow powder |

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. This property is attributed to its ability to donate hydrogen atoms or electrons, neutralizing free radicals and preventing oxidative damage in biological systems. Such activity is crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties, which may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect can be particularly beneficial in conditions such as arthritis and other chronic inflammatory diseases.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains. Studies have reported Minimum Inhibitory Concentrations (MICs) that suggest its potential as an antimicrobial agent:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus subtilis | 30 |

The mechanism by which this compound exerts its biological effects involves several pathways:

Hydrolysis: The ester group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.

Enzyme Interaction: The tert-butoxy group provides steric hindrance, influencing the compound's interactions with enzymes and receptors, potentially modulating their activity.

Study on Antioxidant Activity

In a study published in the Journal of Agricultural and Food Chemistry, researchers evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, demonstrating the compound's efficacy as an antioxidant .

Research on Anti-inflammatory Effects

A study conducted by Zhang et al. examined the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed that treatment with this compound significantly reduced paw swelling and inflammatory cytokine levels compared to control groups .

Q & A

Basic Research Question

- NMR spectroscopy : ¹H and ¹³C NMR to verify the E-configuration (e.g., coupling constants ~15–16 Hz for trans-vinylic protons) .

- X-ray crystallography : SHELX software for resolving crystal structures and validating stereochemistry .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water) to assess purity and separate isomers .

What are the mechanistic considerations for avoiding (Z)-isomer formation during synthesis?

Advanced Research Question

The E-selectivity arises from steric hindrance between the tert-butoxy group and the benzoate moiety during the transition state. Strategies include:

- Bulky ligands : Use of sterically demanding ligands (e.g., t-Bu₃P) to favor the less hindered transition state .

- Temperature modulation : Lower temperatures (e.g., 60°C) reduce isomerization post-coupling .

- Additives : Bases like Et₃N to deprotonate intermediates and accelerate E-selective pathways .

How can crystallographic data resolve ambiguities in molecular conformation?

Advanced Research Question

- Software tools : SHELXL for refining anisotropic displacement parameters and WinGX for visualizing hydrogen-bonding networks .

- Graph-set analysis : Identifying recurring hydrogen-bond motifs (e.g., R₂²(8) patterns) to predict packing behavior .

- Twinned data handling : SHELXD for resolving overlapping reflections in challenging crystals .

What experimental designs are recommended for evaluating biological activity?

Advanced Research Question

- Enzyme inhibition assays : Test HDAC or kinase inhibition using fluorogenic substrates (e.g., acetylated lysine derivatives) .

- Cellular models : Assess cytotoxicity in cancer cell lines (e.g., MTT assays) with IC₅₀ calculations .

- SAR studies : Modify the tert-butoxy or benzoate groups to probe interactions with hydrophobic binding pockets .

How can computational methods predict the compound’s physicochemical properties?

Advanced Research Question

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic transitions (e.g., λₘₐₓ for UV-vis spectroscopy) .

- Molecular dynamics (MD) : Simulate solvation effects in DMSO or aqueous buffers to estimate solubility .

- Docking studies : AutoDock Vina for modeling interactions with enzymatic active sites (e.g., HDACs) .

What strategies address challenges in achieving stereochemical purity?

Advanced Research Question

- Chiral chromatography : Use Chiralpak® columns with ethanol/n-hexane to resolve enantiomers .

- Dynamic resolution : Catalytic asymmetric hydrogenation with Ru-BINAP complexes .

- In-situ monitoring : ReactIR to track isomer ratios during synthesis .

How can researchers mitigate reproducibility issues during reaction scale-up?

Advanced Research Question

- Impurity profiling : LC-MS to identify side products (e.g., hydrolyzed esters) and adjust protecting groups .

- Flow chemistry : Continuous reactors to maintain consistent temperature and mixing .

- Catalyst recycling : Immobilized Pd nanoparticles on silica to reduce metal leaching .

What factors influence the compound’s stability under storage conditions?

Advanced Research Question

- Hydrolytic degradation : Monitor ester hydrolysis via pH-controlled stability studies (e.g., buffered solutions at pH 4–9) .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photo-oxidation of the α,β-unsaturated system .

- Thermal analysis : TGA/DSC to determine decomposition thresholds (>150°C typical for tert-butyl esters) .

How is this compound utilized in materials science research?

Advanced Research Question

- Polymer precursors : Copolymerize with styrene or acrylates via radical initiation to create thermally stable matrices .

- Liquid crystals : Introduce into mesogenic cores to study phase behavior (e.g., nematic-to-isotropic transitions) .

- Photoresponsive materials : Functionalize with azobenzene groups for light-triggered structural changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.